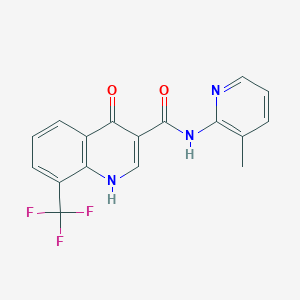

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Description

4-Hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a quinoline derivative featuring a trifluoromethyl group at position 8, a hydroxyl group at position 4, and a carboxamide linker substituted with a 3-methylpyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and carboxamide groups contribute to solubility and target binding affinity.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZYYCFGYJMVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 4-Hydroxy-N-(Pyrimidin-2-yl)-8-(Trifluoromethyl)Quinoline-3-Carboxamide (CAS 114350-70-8)

This compound replaces the 3-methylpyridin-2-yl group with a pyrimidin-2-yl substituent. Key differences include:

- Molecular Formula : C₁₅H₉N₄O₂F₃ vs. C₁₆H₁₁N₃O₂F₃ (target compound).

- Heterocyclic Substitutent : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom). Pyrimidine’s additional nitrogen may enhance hydrogen bonding but reduce steric tolerance in binding pockets.

- Physicochemical Properties: The pyrimidine analog has a higher hydrogen bond acceptor count (N=4 vs.

Table 1: Structural and Property Comparison

| Property | Target Compound | Pyrimidin-2-yl Analog (CAS 114350-70-8) |

|---|---|---|

| Molecular Formula | C₁₆H₁₁N₃O₂F₃ | C₁₅H₉N₄O₂F₃ |

| Molecular Weight (g/mol) | 354.28 | 334.25 |

| Substituent at N-position | 3-Methylpyridin-2-yl | Pyrimidin-2-yl |

| Hydrogen Bond Acceptors | 5 | 6 |

Ethyl Ester Derivatives (CAS 23851-84-5 and 26893-12-9)

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5) and its 6-substituted variant (CAS 26893-12-9) replace the carboxamide group with an ethyl ester. Key distinctions:

- Functional Group : Ester (lipophilic) vs. carboxamide (polar). Esters typically exhibit higher logP values, reducing water solubility but improving membrane permeability.

- Biological Activity : Carboxamides are more likely to engage in hydrogen bonding with targets, whereas esters may act as prodrugs, hydrolyzing to active acids in vivo .

High-Similarity Compounds (CAS 391-78-6 and 23432-40-8)

These compounds (similarity scores: 0.81) share the quinoline core but differ in substituents:

Research Findings and Implications

- Pyridine vs.

- Trifluoromethyl Positioning : The 8-trifluoromethyl group in the target compound and its analogs is critical for resistance to oxidative metabolism, a feature absent in CAS 391-78-6 .

- Carboxamide vs. Ester : The carboxamide moiety enhances target engagement in vitro, while esters may require metabolic activation for efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.